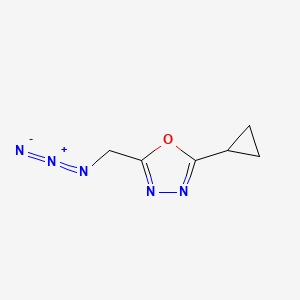

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” are not available, azides are typically synthesized through the reaction of a halide with sodium azide . In a related compound, 2-(azidomethyl)oxazoles, the synthesis involves a thermolysis of vinyl azides to generate azirines, which react with bromoacetyl bromide to provide 2-(bromomethyl)oxazoles .

Molecular Structure Analysis

The molecular structure of azides is characterized by a linear arrangement of three nitrogen atoms. The specific structure of “this compound” would likely include this azide group, along with additional structures corresponding to the cyclopropyl and oxadiazole groups .

Chemical Reactions Analysis

Azides are known for their reactivity. They can undergo a variety of reactions, including the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement . They can also participate in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Azides, for example, are generally stable under normal conditions but can decompose explosively under certain conditions. The specific properties of “this compound” would depend on its exact molecular structure.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Elucidation

Microwave-assisted Synthesis : A study by Dürüst and Karakuş (2017) explores the microwave-assisted synthesis of novel 1,2,3-triazole derivatives from 5-azidomethyl 3-aryl-substituted 1,2,4-oxadiazoles, showcasing efficient routes for creating structurally diverse compounds with potential applications in material science and pharmaceuticals Dürüst & Karakuş, 2017.

Crystal Structure Analysis : The structural details of cycloadducts from these syntheses are further elucidated through various spectroscopic methods and X-ray diffraction, providing insights into the molecular architecture that could inform material design and synthesis strategies Dürüst & Karakuş, 2017.

Biological Activities

Anti-protozoal and Anti-cancer Applications : Another study by Dürüst, Karakuş, Kaiser, and Taşdemir (2012) investigates the in vitro anti-protozoal and cytotoxic activities of novel oxadiazolyl pyrrolo triazole diones, which could have implications for the development of new therapeutic agents targeting protozoal infections and cancer Dürüst et al., 2012.

Chemical Properties and Applications

Reactivity and Applications in Energetic Materials : Research on polyazido-methyl derivatives of oxadiazole scaffolds by Bauer et al. (2021) delves into the synthesis, explosive properties, and evaluation of azido-methyl functionalized oxadiazoles. This work highlights the potential of oxadiazole derivatives in energetic material applications, demonstrating the versatility and reactivity of these compounds Bauer et al., 2021.

Synthetic Methodologies and Applications : Vinaya, Chandrashekara, and Shivaramu (2019) report on a method for synthesizing 3,5-diaryl substituted 1,2,4-oxadiazoles, indicating the practicality of these methods in creating molecules of medicinal and material chemistry importance. This reflects the ongoing interest in developing efficient synthetic routes for oxadiazoles with diverse functional applications Vinaya, Chandrashekara, & Shivaramu, 2019.

Safety and Hazards

Azides are known to be potentially explosive and should be handled with care . They can also be toxic if ingested or inhaled, and can cause skin and eye irritation . Specific safety and hazard information for “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” would depend on its exact composition and should be provided by the manufacturer or supplier.

Zukünftige Richtungen

The use of azides in organic synthesis and material science is a topic of ongoing research . They have been used in the development of new drugs, the synthesis of novel materials, and in various other applications . Future research will likely continue to explore the potential uses of azides and related compounds in these and other areas.

Wirkmechanismus

Target of Action

The specific targets of a compound depend on its chemical structure and properties. For instance, azido groups in a molecule can interact with various biological targets, including enzymes, receptors, and DNA, through covalent bonding or other types of interactions .

Mode of Action

The mode of action of a compound refers to how it interacts with its target to exert a biological effect. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or RNA. The azido group in the compound could potentially react with other functional groups in the target molecule, leading to changes in its structure or function .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. For instance, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in. The exact pathways affected would depend on the specific targets of the compound .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The properties of the compound, such as its size, charge, and hydrophobicity, would influence its pharmacokinetics .

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its interaction with its target. This could include changes in cell signaling, gene expression, or cellular metabolism. The specific effects would depend on the compound’s mode of action and the biological context .

Action Environment

The action environment of a compound refers to the biological and physical environment in which it exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence the compound’s activity, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with DNA polymerase during DNA synthesis, where it acts as a substrate for the enzyme . The azido group in this compound provides a unique Raman shift, making it useful for Raman spectroscopic detection in biochemical assays

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the polyamine metabolism pathway by interacting with antizyme inhibitors, which regulate polyamine levels in cells . This interaction can lead to changes in cell proliferation and survival, highlighting the compound’s potential impact on cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with DNA polymerase, where it acts as a reversible terminator during DNA synthesis . This interaction allows for precise control over DNA replication, making it a valuable tool in molecular biology research. Additionally, the compound’s azido group can participate in click chemistry reactions, enabling the labeling and functionalization of biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including cytotoxicity and disruptions in cellular homeostasis . These findings underscore the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as DNA polymerase and antizyme inhibitors . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic interventions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications . This compound has been found to localize in the cytoplasm and nucleus, where it can interact with DNA and other biomolecules. The precise localization of the compound can impact its activity and function, making it an important factor to consider in experimental design.

Eigenschaften

IUPAC Name |

2-(azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-11-8-3-5-9-10-6(12-5)4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNLOQPOCYSUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701235697 | |

| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803594-48-0 | |

| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile](/img/structure/B1471122.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1471127.png)

![1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride](/img/structure/B1471131.png)

![5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1471139.png)

![1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1471141.png)